molecular formula C17H16F3NO4S B2499650 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 571158-84-4

3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No.: B2499650
CAS No.: 571158-84-4
M. Wt: 387.37
InChI Key: WVDLZZKKFXTBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a complex organic compound with the molecular formula C17H16F3NO4S This compound is characterized by the presence of a trifluoromethyl group, a sulfonamide group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with propanoic acid: The final step involves coupling the intermediate with propanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may require strong bases or nucleophiles, such as sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: While not widely used industrially, it may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid is not fully understood. its sulfonamide group suggests it may act as an enzyme inhibitor by mimicking the structure of natural substrates. The trifluoromethyl group can enhance binding affinity to target proteins, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Known for its use as an antidepressant, fluoxetine contains a trifluoromethyl group and a similar aromatic structure.

    Sulfonamide antibiotics: These compounds share the sulfonamide group and are widely used in medicine.

Uniqueness

3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides potential for enzyme inhibition.

Properties

IUPAC Name

3-(4-methyl-N-[3-(trifluoromethyl)phenyl]sulfonylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c1-12-5-7-14(8-6-12)21(10-9-16(22)23)26(24,25)15-4-2-3-13(11-15)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDLZZKKFXTBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.